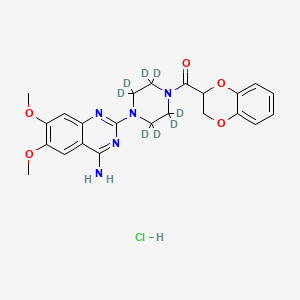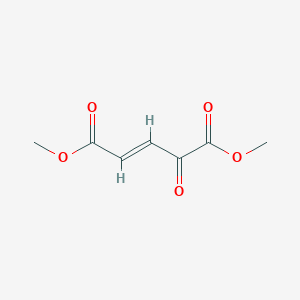
Dimethyl 4-oxopent-2-enedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
DMOP is used as a starting material for synthesizing novel compounds, such as 2-pyridones containing sulfonamide moiety, which are expected to have biological activities like bactericidal and fungicidal properties . It is involved in chemical reactions such as coupling with silver, leading to products like dimethyl octa-trans-2,trans-6-dienedioate . The compound is used in studies exploring catalytic reactions, like the homogeneous catalytic 1,4-dicarbonylation of 1,4-dimethoxy-2-butene to produce high yields of dimethyl hex-3-enedioate .Molecular Structure Analysis
The molecular formula of DMOP is C7H8O5 . The molecular weight is 172.14 g/mol . The InChI Key is AMBZDHXNCVCBRQ-UHFFFAOYSA-N.Chemical Reactions Analysis
DMOP is involved in chemical reactions such as coupling with silver, leading to products like dimethyl octa-trans-2,trans-6-dienedioate. It is also used in catalytic reactions, like the homogeneous catalytic 1,4-dicarbonylation of 1,4-dimethoxy-2-butene to produce high yields of dimethyl hex-3-enedioate.Physical and Chemical Properties Analysis
DMOP appears as a solid . The molecular formula is C7H8O5 and the molecular weight is 172.14 g/mol .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds : It is used as a starting material for synthesizing novel compounds, such as 2-pyridones containing sulfonamide moiety, which are expected to have biological activities like bactericidal and fungicidal properties (El-Mariah & Nassar, 2008).
Structural Studies in Crystallography : The compound is analyzed in crystallographic studies to understand its structural properties, as seen in a study focusing on a functionalized dimethyl maleate (Zellmer, Niewa, & Kreher, 1999).
Chemical Reactions and Synthesis : It is involved in chemical reactions such as coupling with silver, leading to products like dimethyl octa-trans-2,trans-6-dienedioate (Della & Kendall, 1969).
Catalytic Reactions : The compound is used in studies exploring catalytic reactions, like the homogeneous catalytic 1,4-dicarbonylation of 1,4-dimethoxy-2-butene to produce high yields of dimethyl hex-3-enedioate (Chan, 1989).
Pharmacology and Drug Development : Its derivatives are explored for potential applications in drug development, particularly in synthesizing biologically active compounds for biomedical applications (Gaber, Bagley, Muhammad, & Gomha, 2017).
Neuroscience Research : A related compound, Dimethyl sulfoxide, is used in neuroscience research as a solvent and has been studied for its effects on neurons, suggesting potential uses in treating neurodegenerative conditions (Lu & Mattson, 2001).
Material Science and Polymer Research : It is also a precursor in the synthesis of polymers, as seen in the production of dimethyl 1,19-nonadecanedioate from natural oils (Furst, Goff, Quinzler, Mecking, Botting, & Cole-Hamilton, 2012).
Environmental Remediation : In environmental science, related compounds like dimethyl phthalate have been studied for degradation using persulfate, which is significant for remediating contaminated soil and groundwater (Wang, Deng, & Yang, 2014).
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Dimethyl 4-oxopent-2-enedioate involves the condensation of a methyl ketone with a diester in the presence of a catalyst. The resulting intermediate is then hydrolyzed to yield the final product.", "Starting Materials": ["Methyl ethyl ketone", "Diethyl oxalate", "Sodium ethoxide", "Acetic acid", "Methanol"], "Reaction": ["Step 1: In a round bottom flask, add methyl ethyl ketone and diethyl oxalate in equimolar amounts.", "Step 2: Add sodium ethoxide as a catalyst and heat the mixture under reflux for several hours.", "Step 3: After completion of the reaction, cool the mixture and add acetic acid to quench the excess sodium ethoxide.", "Step 4: Extract the product with methanol and dry over anhydrous magnesium sulfate.", "Step 5: Evaporate the solvent to obtain the crude product, which can be purified by recrystallization from a suitable solvent."] } | |
CAS-Nummer |
78939-37-4 |
Molekularformel |
C7H8O5 |
Molekulargewicht |
172.13 g/mol |
IUPAC-Name |
dimethyl 4-oxopent-2-enedioate |
InChI |
InChI=1S/C7H8O5/c1-11-6(9)4-3-5(8)7(10)12-2/h3-4H,1-2H3 |
InChI-Schlüssel |
AMBZDHXNCVCBRQ-UHFFFAOYSA-N |
SMILES |
COC(=O)C=CC(=O)C(=O)OC |
Kanonische SMILES |
COC(=O)C=CC(=O)C(=O)OC |
Synonyme |
Dimethyl 2-Oxopent-3-enedioate; 4-Oxo-2-pentenedioic Acid 1,5-Dimethyl Ester; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


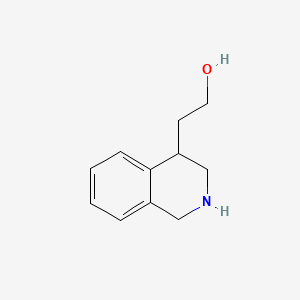
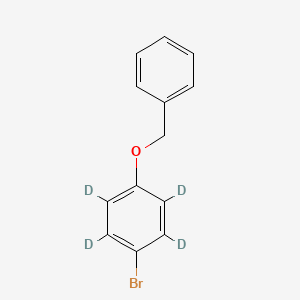
![2-[2-ethoxy-5-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B562634.png)
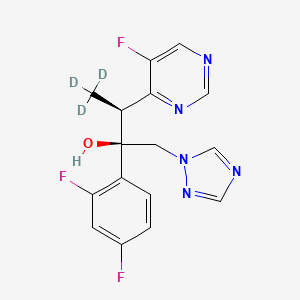

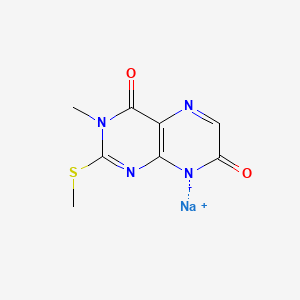
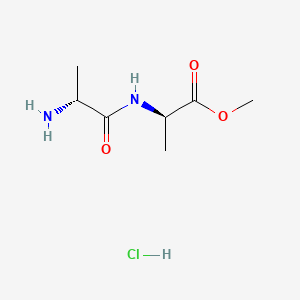
![4-Benzo[g]quinoxalin-2-yl-1,2R,3S-Butanetriol](/img/structure/B562648.png)
![1-[4-(Propylsulfonyl)phenyl]ethanone](/img/structure/B562649.png)
